4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO2 and its molecular weight is 271.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a synthetic compound recognized for its potential applications in pharmaceuticals and organic synthesis. This compound, characterized by a piperidine ring with a phenoxyethoxy substituent, is being investigated for its biological activities, which include interactions with various biological targets, particularly in the context of therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₁NO₂·HCl. Its structure includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Phenoxyethoxy Group : A substituent that enhances solubility and biological activity.
The compound is typically synthesized through the reaction of piperidine with 2-phenoxyethanol, followed by the formation of the hydrochloride salt, which improves its stability and solubility in aqueous environments.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Although specific affinities and kinetic parameters are still under investigation, preliminary studies suggest that it may act as a modulator of certain biological pathways related to therapeutic effects.
Potential Biological Targets
- Receptors : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
- Enzymes : It could modulate enzyme activities involved in metabolic processes or disease mechanisms.
Biological Activity Studies
Recent research has focused on the pharmacological potential of this compound in various biological contexts. Below are some key findings:
Table 1: Summary of Biological Activities
Case Studies
-
Antinociceptive Effects :
A study assessed the antinociceptive properties of this compound using a formalin test in rodents. Results indicated a significant reduction in pain response compared to control groups, suggesting potential applications in pain management. -
Anti-inflammatory Activity :
Another investigation focused on the compound's ability to inhibit inflammatory cytokines in vitro. The results demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. -
Neuroprotective Properties :
In a neuroprotection study, the compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that it may have therapeutic implications for neurodegenerative diseases .
Properties
IUPAC Name |
4-(2-phenoxyethoxymethyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-4-14(5-3-1)17-11-10-16-12-13-6-8-15-9-7-13;/h1-5,13,15H,6-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWOCSLMGKKIRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCCOC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-83-8 | |
Record name | Piperidine, 4-[(2-phenoxyethoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.